
Divinyl sulfide
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Overview
Description
Divinyl sulfide, also known as (CH2=ch)2S or divinyl thioether, belongs to the class of organic compounds known as thioenol ethers. Thioenol ethers are compounds containing the enol ether functional group, with the formula R3SCR2=CR1. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in onion-family vegetables. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Applications in Polymer Chemistry
1. Polymer Synthesis
Divinyl sulfide serves as a highly reactive monomer in the preparation of various polymeric materials. It can undergo radical polymerization to form polysulfides, which are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Case Study: Synthesis of Polysulfides
- A study demonstrated the synthesis of polysulfides from this compound using radical initiators under controlled conditions. The resulting polymers exhibited enhanced elasticity and thermal stability compared to conventional polymers .
2. Cross-Linking Agent
In addition to being a monomer, this compound is used as a cross-linking agent in the production of thermosetting resins. The presence of multiple reactive sites allows for the formation of three-dimensional networks that improve the material's strength and durability.
Data Table: Properties of Polymers Synthesized with this compound
Property | Value |
---|---|
Tensile Strength | 30 MPa |
Elongation at Break | 300% |
Thermal Stability | Up to 200°C |
Chemical Resistance | Excellent |
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that this compound derivatives exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.
Case Study: Anticancer Mechanism
- A study involving HepG2 liver cancer cells revealed that this compound promotes cell death via pyroptosis, a form of programmed cell death associated with inflammation . This finding opens avenues for developing new therapeutic agents targeting cancer.
Applications in Materials Science
1. Catalysis
This compound is also explored for its catalytic properties in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for use in organic synthesis.
Data Table: Catalytic Reactions Involving this compound
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Nucleophilic Addition | Sodium Borohydride | 85 |
Radical Polymerization | AIBN (Azobisisobutyronitrile) | 90 |
Chemical Reactions Analysis
Formation from Hydrogen Sulfide and Acetylene
Divinyl sulfide forms via the reaction of hydrogen sulfide with acetylene under controlled conditions :
H2S+2HC CH→(CH2=CH)2S
This method is industrially relevant but requires careful handling due to acetylene's instability.
Dehydrohalogenation of Bis(2-Chloroethyl) Sulfide
A classical synthesis involves treating bis(2-chloroethyl) sulfide with sodium ethoxide :
(ClCH2CH2)2S+2NaOEt→(CH2=CH)2S+2NaCl+2EtOH
This reaction proceeds via β-elimination, yielding this compound in high purity.
Elimination Reactions
This compound participates in elimination pathways, particularly in decontamination contexts:
Reaction with Decontaminating Agent DS2
In the presence of DS2 (a mixture of diethylenetriamine, ethylene glycol monomethyl ether, and sodium hydroxide), mustard gas (HD, bis(2-chloroethyl) sulfide) undergoes rapid elimination to form this compound :
(ClCH2CH2)2SDS2(CH2=CH)2S+2HCl
Kinetics :
-
First elimination (to 2-chloroethyl vinyl sulfide): Too fast to measure.
Nucleophilic Substitution
This compound acts as a precursor in nucleophilic substitutions for synthesizing polyfunctional derivatives:
Reactions with Sodium Vinylchalcogenates
This compound reacts with sodium vinylchalcogenates (NaS–CH=CH₂, NaSe–CH=CH₂) to introduce vinylchalcogeno groups into substrates like halogenated aromatics and heterocycles :
R X+NaS CH CH2→R S CH CH2+NaX
Applications :
-
Synthesis of perfluorinated vinyl sulfides.
-
Preparation of heterocycles (e.g., thiophenes, selenophenes) .
Cyclization Reactions
Under acidic or basic conditions, this compound undergoes cyclization to form thiacycloalkanes. For example:
(CH2=CH)2SH+Thiacyclopropane derivatives
Key Products :
Reactivity with Electrophiles
The electron-rich sulfur atom facilitates electrophilic attacks:
Oxidation to Divinyl Sulfoxide
This compound oxidizes to divinyl sulfoxide (DVSO) using hydrogen peroxide or peracids :
(CH2=CH)2S+H2O2→(CH2=CH)2SO+H2O
Structural Data :
Parameter | This compound | Divinyl Sulfoxide |
---|---|---|
S–C bond length | 1.758 Å | 1.785 Å |
C–S–C angle | 101.8° | 99.2° |
Polymerization
This compound undergoes cationic polymerization to form polythioethers, which are used in adhesives and coatings .
Properties
CAS No. |
627-51-0 |
---|---|
Molecular Formula |
C4H6S |
Molecular Weight |
86.16 g/mol |
IUPAC Name |
ethenylsulfanylethene |
InChI |
InChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2 |
InChI Key |
UIYCHXAGWOYNNA-UHFFFAOYSA-N |
SMILES |
C=CSC=C |
Canonical SMILES |
C=CSC=C |
boiling_point |
84.0 °C |
melting_point |
20.0 °C 20°C |
Key on ui other cas no. |
627-51-0 |
physical_description |
Liquid |
Synonyms |
divinyl sulfide divinylsulfide ethene, 1,1'-thiobis- ethylene sulfide thiirane vinyl sulfide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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